N-(3-Benzoylsulfanilyl)-N-methylacetamide
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Overview
Description
N-(3-Benzoylsulfanilyl)-N-methylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group attached to a sulfanilyl moiety, which is further connected to a methylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoylsulfanilyl)-N-methylacetamide typically involves the following steps:
Formation of the Benzoylsulfanilyl Intermediate: This step involves the reaction of benzoyl chloride with sulfanilic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Acetylation: The benzoylsulfanilyl intermediate is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoylsulfanilyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfanilyl derivatives.
Scientific Research Applications
N-(3-Benzoylsulfanilyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-Benzoylsulfanilyl)-N-methylacetamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, thereby blocking the conversion of para-aminobenzoic acid to dihydrofolic acid.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
N-(3-Benzoylsulfanilyl)-N-methylacetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the benzoyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Properties
CAS No. |
33211-58-4 |
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Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-amino-3-benzoylphenyl)sulfonyl-N-methylacetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)18(2)23(21,22)13-8-9-15(17)14(10-13)16(20)12-6-4-3-5-7-12/h3-10H,17H2,1-2H3 |
InChI Key |
UPVJRBNWUVOKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)S(=O)(=O)C1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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